molecular formula C11H9Cl2N3O2 B5468105 N-(2,3-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea

N-(2,3-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea

Cat. No. B5468105
M. Wt: 286.11 g/mol
InChI Key: RVLVSIHNJYYARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1950s and has since become one of the most popular herbicides due to its effectiveness and low cost. Diuron is a member of the urea herbicide family and is known for its broad-spectrum activity against a wide range of weeds.

Mechanism of Action

Diuron acts by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which disrupts the production of ATP and NADPH. This leads to a reduction in the amount of energy available to the plant, which ultimately results in its death.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, which is responsible for the conversion of light energy into chemical energy. Diuron also affects the activity of enzymes involved in the synthesis of chlorophyll and other pigments.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide in laboratory experiments due to its effectiveness and low cost. It is also relatively easy to handle and store. However, there are limitations to its use, particularly in experiments involving aquatic organisms. Diuron has been found to be toxic to some aquatic species, and its use in aquatic systems should be carefully monitored.

Future Directions

There are several areas of research that could be explored in the future regarding diuron. One area of interest is the development of new formulations of diuron that are more environmentally friendly. Another area of research could focus on the use of diuron in combination with other herbicides to increase its effectiveness. Additionally, studies could be conducted to investigate the long-term effects of diuron on soil health and the environment.

Synthesis Methods

Diuron is synthesized by reacting 2,3-dichlorophenyl isocyanate with 5-methylisoxazole in the presence of a catalyst. The resulting product is then treated with urea to form diuron. The synthesis of diuron is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Diuron is also used in non-agricultural settings such as golf courses, parks, and industrial sites.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-6-5-9(16-18-6)15-11(17)14-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLVSIHNJYYARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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